molecular formula C11H18O B129832 3,4-Dimethyl-2-pentylfuran CAS No. 71041-47-9

3,4-Dimethyl-2-pentylfuran

Cat. No. B129832
CAS RN: 71041-47-9
M. Wt: 166.26 g/mol
InChI Key: YZDOLIFUHOBZGC-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-pentylfuran, also known as DM2PF, is a natural compound found in various plants and fruits such as coffee, grapes, and strawberries. It has gained significant attention in recent years due to its potential therapeutic properties in treating various diseases. In

Mechanism Of Action

3,4-Dimethyl-2-pentylfuran exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. 3,4-Dimethyl-2-pentylfuran also acts as an antioxidant by scavenging free radicals and preventing oxidative damage. In addition, 3,4-Dimethyl-2-pentylfuran has been shown to induce apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

3,4-Dimethyl-2-pentylfuran has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. 3,4-Dimethyl-2-pentylfuran also acts as an antioxidant by scavenging free radicals and preventing oxidative damage. In addition, 3,4-Dimethyl-2-pentylfuran has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

3,4-Dimethyl-2-pentylfuran has several advantages for lab experiments. It is relatively easy to synthesize or extract from natural sources, making it readily available for research. It has also been shown to be safe for human consumption, making it a potential candidate for drug development. However, 3,4-Dimethyl-2-pentylfuran has some limitations for lab experiments. Its low solubility in water makes it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its therapeutic properties fully.

Future Directions

There are several future directions for 3,4-Dimethyl-2-pentylfuran research. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an anticancer agent. Additionally, further research is needed to understand its mechanism of action fully and to determine its safety and efficacy in humans.
Conclusion
In conclusion, 3,4-Dimethyl-2-pentylfuran is a natural compound with potential therapeutic properties. Its anti-inflammatory, antioxidant, and anticancer activities make it a promising candidate for drug development. Further research is needed to fully understand its mechanisms of action and to determine its safety and efficacy in humans.

Synthesis Methods

3,4-Dimethyl-2-pentylfuran can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of 2-pentanone with 3,4-dimethyl-2-butanone in the presence of a strong acid catalyst. The extraction method involves the isolation of 3,4-Dimethyl-2-pentylfuran from natural sources using organic solvents such as hexane or ethyl acetate.

Scientific Research Applications

3,4-Dimethyl-2-pentylfuran has been studied extensively for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. Studies have also suggested that 3,4-Dimethyl-2-pentylfuran may have neuroprotective effects and may help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

71041-47-9

Product Name

3,4-Dimethyl-2-pentylfuran

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3,4-dimethyl-2-pentylfuran

InChI

InChI=1S/C11H18O/c1-4-5-6-7-11-10(3)9(2)8-12-11/h8H,4-7H2,1-3H3

InChI Key

YZDOLIFUHOBZGC-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C(=CO1)C)C

Canonical SMILES

CCCCCC1=C(C(=CO1)C)C

synonyms

3,4-Dimethyl-2-pentylfuran; 

Origin of Product

United States

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